molecular formula C15H19NO B3853556 (2-furylmethyl)(1-methyl-3-phenylpropyl)amine

(2-furylmethyl)(1-methyl-3-phenylpropyl)amine

Cat. No. B3853556
M. Wt: 229.32 g/mol
InChI Key: KLUGZGBLGYALPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2-furylmethyl)(1-methyl-3-phenylpropyl)amine” is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair of electrons . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary greatly depending on their structure. In general, amines are capable of forming hydrogen bonds, which can affect their boiling points and water solubility . They also tend to be basic, due to the lone pair of electrons on the nitrogen atom .

Mechanism of Action

The mechanism of action of amines can vary widely depending on their structure and the context in which they’re used. Some amines, for example, act as neurotransmitters in the brain . Others might act as inhibitors of certain enzymes . Without more specific information, it’s difficult to say what the mechanism of action of “(2-furylmethyl)(1-methyl-3-phenylpropyl)amine” might be.

Safety and Hazards

The safety and hazards associated with amines can also vary widely. Some amines are relatively safe to handle, while others can be toxic or corrosive . It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-phenylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-13(16-12-15-8-5-11-17-15)9-10-14-6-3-2-4-7-14/h2-8,11,13,16H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUGZGBLGYALPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-phenylbutan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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